Protoplumericin A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C36H42O19 |
|---|---|
Molecular Weight |
778.7 g/mol |
IUPAC Name |
methyl 5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4'-[1-[(E)-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyethyl]spiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate |
InChI |
InChI=1S/C36H42O19/c1-15(50-23(39)8-5-16-3-6-17(7-4-16)51-34-29(44)27(42)25(40)21(12-37)52-34)19-11-36(55-32(19)47)10-9-18-20(31(46)48-2)14-49-33(24(18)36)54-35-30(45)28(43)26(41)22(13-38)53-35/h3-11,14-15,18,21-22,24-30,33-35,37-38,40-45H,12-13H2,1-2H3/b8-5+ |
InChI Key |
AFYIWKNGSIYXCQ-VMPITWQZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Protoplumericin A: A Technical Guide to its Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protoplumericin A, an iridoid class of secondary metabolite, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of this compound, focusing primarily on the Plumeria genus of the Apocynaceae family. It details the methodologies for its extraction, isolation, and purification from plant materials, presenting quantitative data and experimental protocols in a clear, structured format. Furthermore, this document illustrates the key experimental workflows and discusses the potential anti-inflammatory signaling pathways associated with related iridoids, offering a valuable resource for researchers and professionals in the field of natural product drug discovery and development.
Natural Sources of this compound
This compound is predominantly found in flowering plants belonging to the genus Plumeria, commonly known as frangipani. These plants are native to tropical and subtropical regions and are a rich source of various bioactive compounds.
Primary Botanical Sources:
-
Plumeria rubra : The bark of Plumeria rubra is a well-documented source of this compound. Various studies have confirmed its presence alongside other iridoids.
-
Plumeria alba : The stem bark and leaves of Plumeria alba have been identified as significant sources of this compound.[1] It has been isolated and characterized from this species, often co-occurring with plumieride (B147324) and plumieride acid.[1]
-
Plumeria obtusa : While this species is known to contain a variety of iridoids, the presence of this compound has also been reported in the aerial parts of the plant.
The primary plant part utilized for the extraction of this compound is the bark , which generally contains a higher concentration of the compound compared to other parts such as leaves or flowers.
Extraction and Purification of this compound
The isolation of this compound from its natural sources involves a multi-step process encompassing initial solvent extraction, liquid-liquid partitioning for preliminary purification, and subsequent chromatographic techniques for final isolation.
General Extraction and Fractionation Protocol
A common approach for the extraction of iridoids like this compound from Plumeria species is outlined below. This protocol is based on established methodologies for the isolation of iridoids from Plumeria alba.[1]
Experimental Protocol:
-
Plant Material Preparation: Freshly collected plant material (e.g., 2.2 kg of Plumeria alba stem bark) is homogenized.[1]
-
Initial Extraction: The homogenized plant material is exhaustively extracted with a polar solvent such as ethanol (B145695) or methanol (B129727) at boiling temperature.
-
Concentration: The combined solvent extracts are concentrated under reduced pressure to yield a crude extract.
-
Defatting: The crude extract is suspended in water and partitioned with a nonpolar solvent like petroleum ether to remove lipids and other nonpolar constituents.
-
Solvent Partitioning: The aqueous layer is then successively partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. This compound, being a moderately polar iridoid, is typically enriched in the ethyl acetate and n-butanol fractions.
The following diagram illustrates the general workflow for the extraction and fractionation of this compound.
Chromatographic Purification
The fractions enriched with this compound are subjected to further purification using column chromatography. Silica (B1680970) gel is a commonly used stationary phase for the separation of iridoids.
Experimental Protocol:
-
Column Preparation: A glass column is packed with silica gel (e.g., 140 g for 6.0 g of extract) as the stationary phase.[1]
-
Sample Loading: The dried and concentrated fraction (e.g., ethyl acetate fraction) is dissolved in a minimal amount of a suitable solvent and loaded onto the prepared column.
-
Elution: The column is eluted with a solvent system of increasing polarity. A common mobile phase for the purification of this compound is a mixture of chloroform, methanol, and water.[1] The polarity of the mobile phase is gradually increased to facilitate the separation of compounds.
-
Fraction Collection: Eluted fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure compound.
-
Isolation: Fractions containing pure this compound are combined and the solvent is evaporated to yield the isolated compound, which has been described as a whitish amorphous solid.[1]
The following table summarizes the quantitative data for a representative extraction and purification of this compound from Plumeria alba.
| Parameter | Value | Reference |
| Starting Material | ||
| Plant Species | Plumeria alba L. | [1] |
| Plant Part | Fresh Stem Bark | [1] |
| Initial Weight | 2.2 kg | [1] |
| Extraction | ||
| Solvent | Ethanol (boiling) | [1] |
| Fractionation | ||
| Ethyl Acetate Extract Weight | 6.0 g | [1] |
| Chromatography | ||
| Stationary Phase | Silica Gel (140 g) | [1] |
| Mobile Phase | Chloroform-Methanol-Water | [1] |
| Isolated Product | ||
| Compound 2 (this compound) | 35 mg (from a 250 mg sub-fraction) | [1] |
| Physical Appearance | Whitish amorphous solid | [1] |
Structural Elucidation
The structure of isolated this compound is confirmed using a combination of spectroscopic techniques.
-
Ultraviolet (UV) Spectroscopy: Provides information about the presence of chromophores in the molecule.
-
Infrared (IR) Spectroscopy: Helps in identifying the functional groups present.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the molecular formula and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the complete assignment of its structure.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are still under investigation, studies on structurally related iridoids from Plumeria and other medicinal plants provide insights into their potential anti-inflammatory mechanisms. A prominent pathway implicated in the anti-inflammatory effects of many natural products is the Nuclear Factor-kappa B (NF-κB) signaling pathway .
The diagram below illustrates a plausible mechanism of action for an iridoid with anti-inflammatory properties, based on the inhibition of the NF-κB pathway.
References
Spectroscopic and Mechanistic Insights into Protoplumericin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for Protoplumericin A, a naturally occurring iridoid with potential therapeutic applications. Due to the limited publicly available, specific spectral data for this compound, this document outlines the expected data formats and provides detailed experimental protocols based on standard analytical methodologies. Furthermore, based on the well-documented activity of the structurally related compound plumericin (B1242706), a probable signaling pathway for this compound is proposed and visualized.
Spectroscopic Data of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data are crucial for complete structural assignment.
Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| e.g., H-1 | Value | e.g., d | Value |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)
| Position | Chemical Shift (δ, ppm) |
| e.g., C-1 | Value |
| ... | ... |
| ... | ... |
Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is essential for determining the exact molecular weight and elemental composition of a compound.
Table 3: HR-ESI-MS Data for this compound
| Ion | Calculated m/z | Measured m/z |
| e.g., [M+H]⁺ | Value | Value |
| e.g., [M+Na]⁺ | Value | Value |
Experimental Protocols
The following are detailed methodologies for acquiring the NMR and MS data for this compound. These protocols are based on standard practices for the structural elucidation of natural products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.
-
Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
-
¹H NMR Acquisition: One-dimensional ¹H NMR spectra are recorded to determine the chemical shifts, multiplicities, and coupling constants of the protons.
-
¹³C NMR Acquisition: One-dimensional ¹³C NMR spectra, often with proton decoupling, are acquired to identify the chemical shifts of the carbon atoms.
-
2D NMR Experiments: To establish the connectivity between atoms, a suite of two-dimensional NMR experiments is performed, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for assembling the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the assignment of stereochemistry.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) with the addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.
-
Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization source.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured with high accuracy. Data is typically acquired in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).
Probable Signaling Pathway of this compound
Based on studies of the structurally similar iridoid plumericin, it is highly probable that this compound exerts its biological effects, particularly its anti-inflammatory activity, through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3][4] The NF-κB pathway is a crucial regulator of the inflammatory response.[1][5]
NF-κB Signaling Pathway Inhibition
The proposed mechanism of action for this compound involves the inhibition of IκBα (inhibitor of kappa B alpha) phosphorylation and subsequent degradation.[1][2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκB proteins.[5] Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation.[1] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[1][5] By preventing the phosphorylation of IκBα, this compound would effectively block the activation of NF-κB and suppress the inflammatory cascade.[1][2]
Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.
Experimental Workflow for Pathway Analysis
To validate the proposed mechanism of action for this compound, the following experimental workflow can be employed.
Caption: Experimental workflow to investigate the effect of this compound on the NF-κB pathway.
References
- 1. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plumericin prevents intestinal inflammation and oxidative stress in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p65 and the NF-κB inflammatory signaling pathway | Abcam [abcam.com]
Protoplumericin A: A Hypothesized Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Protoplumericin A, an iridoid lactone isolated from plants of the Plumeria genus, has demonstrated notable antimicrobial properties. While its precise mechanism of action remains to be fully elucidated, this document synthesizes the available data on this compound and related iridoid compounds to propose a plausible hypothesis for its biological activity. This guide provides a comprehensive overview of its known quantitative effects, detailed experimental protocols for assessing its bioactivity, and visual representations of a hypothesized signaling pathway and experimental workflows to support future research and drug development efforts.
Introduction
Iridoids are a large class of secondary metabolites found in a variety of plants and are characterized by a cyclopentane[c]pyran skeleton. They exhibit a wide range of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects. This compound is an iridoid that has been isolated from Plumeria alba and Plumeria obtusa.[1][2] Early studies have confirmed its antimicrobial activity against specific bacterial and fungal strains.[2] However, the molecular mechanisms underlying these effects are not yet understood. This guide aims to bridge this knowledge gap by proposing a mechanism of action hypothesis based on the known biological activities of structurally similar iridoids.
Quantitative Bioactivity Data
The primary biological activity reported for this compound is its antimicrobial effect. The following table summarizes the available quantitative data.
| Bioassay | Organism | Result (Inhibition Zone Diameter in mm) | Reference |
| Antimicrobial Activity | Bacillus subtilis | 14 | [2] |
| Antimicrobial Activity | Staphylococcus aureus | 12 | [2] |
| Antimicrobial Activity | Escherichia coli | 10 | [2] |
| Antimicrobial Activity | Aspergillus fumigatus | 13 | [2] |
| Antimicrobial Activity | Candida albicans | 15 | [2] |
Mechanism of Action Hypothesis
Based on the known cytotoxic and anti-inflammatory activities of other iridoids isolated from Plumeria species, such as plumieride (B147324) and allamancins, we hypothesize that this compound exerts its biological effects through the modulation of key inflammatory and cell survival signaling pathways.[1][3] The proposed mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway and the induction of apoptosis through the activation of caspase cascades.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory cytokines and other mediators. We hypothesize that this compound can interfere with this pathway, potentially by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This would prevent the translocation of NF-κB to the nucleus and block the transcription of its target genes.
Caption: Hypothesized NF-κB pathway inhibition by this compound.
Induction of Apoptosis
We further hypothesize that this compound can induce programmed cell death (apoptosis) in pathogenic cells. This could be achieved through the intrinsic pathway, initiated by cellular stress, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and the executioner caspase-3.
Caption: Hypothesized apoptotic pathway induced by this compound.
Experimental Protocols
To validate the proposed mechanism of action, the following key experiments are recommended.
Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
This protocol is based on the methodology described by Abdel-Kader et al. (2006).[2]
Objective: To determine the antimicrobial activity of this compound against a panel of bacteria and fungi.
Materials:
-
This compound
-
Test microorganisms (Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Aspergillus fumigatus, Candida albicans)
-
Muller-Hinton agar (B569324) (for bacteria)
-
Sabouraud dextrose agar (for fungi)
-
Sterile filter paper discs (6 mm diameter)
-
Standard antibiotic and antifungal discs (for positive controls)
-
Solvent (e.g., DMSO) (for negative control)
-
Sterile petri dishes
-
Incubator
Procedure:
-
Prepare and sterilize the agar media according to the manufacturer's instructions.
-
Pour the molten agar into sterile petri dishes and allow them to solidify.
-
Prepare a standardized inoculum of each test microorganism.
-
Evenly spread the microbial inoculum over the surface of the solidified agar plates.
-
Impregnate sterile filter paper discs with a known concentration of this compound dissolved in a suitable solvent.
-
Place the this compound-impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disc.
Caption: Experimental workflow for the agar disc diffusion method.
NF-κB Reporter Assay
Objective: To investigate the effect of this compound on NF-κB activation.
Materials:
-
A suitable cell line (e.g., HEK293T)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Lipofectamine or other transfection reagent
-
This compound
-
TNF-α or other NF-κB activator
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
After 24 hours, treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.
Caspase-3 Activity Assay
Objective: To determine if this compound induces apoptosis via caspase-3 activation.
Materials:
-
A suitable cell line
-
This compound
-
Staurosporine or other apoptosis inducer (positive control)
-
Caspase-3 colorimetric or fluorometric assay kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified time. Include a positive control (staurosporine) and a negative control (vehicle).
-
Lyse the cells and add the caspase-3 substrate.
-
Incubate according to the kit instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Conclusion and Future Directions
The available evidence suggests that this compound is a bioactive iridoid with demonstrable antimicrobial properties. The proposed mechanism of action, centered on the inhibition of the NF-κB pathway and induction of apoptosis, provides a solid framework for future investigations. The experimental protocols outlined in this guide offer a clear path to validating this hypothesis. Further research should focus on elucidating the specific molecular targets of this compound and evaluating its therapeutic potential in preclinical models of infection and inflammation. In vivo studies are also warranted to assess its efficacy and safety profile. A deeper understanding of the mechanism of action of this compound will be instrumental in unlocking its full therapeutic potential.
References
Methodological & Application
Application Note: Quantification of Protoplumericin A in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoplumericin A is an iridoid glycoside found in various species of the Plumeria genus, commonly known as frangipani.[1] Iridoids are a class of secondary metabolites recognized for a wide range of biological activities, and members of the Plumeria genus are used in traditional medicine to treat various ailments.[2] this compound, alongside other iridoids like plumieride (B147324), contributes to the pharmacological profile of these plants, which includes antimicrobial and anti-inflammatory properties.[1][3]
Accurate quantification of this compound in plant extracts is essential for the quality control of herbal products, standardization of extracts for pharmacological studies, and the development of new therapeutic agents. This application note provides detailed protocols for the extraction and quantification of this compound in plant materials using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Quantitative Data Summary
| Compound | Plant Part | Concentration (mg/g of dry extract)[4] |
| 15-demethylplumieride | Bark | 1.2[4] |
| Plumieride | Bark | 3.8[4] |
| Isoplumieride | Bark | 5.1[4] |
| 15-demethylplumieride | Latex | 0.9[4] |
| Plumieride | Latex | 2.5[4] |
| Isoplumieride | Latex | 3.2[4] |
Experimental Protocols
Plant Material Extraction
This protocol describes a general method for the extraction of iridoid glycosides from plant material, which can be adapted for samples containing this compound.
Materials:
-
Dried and powdered plant material (e.g., Plumeria alba leaves or bark)
-
Methanol (B129727), HPLC grade
-
Water, ultrapure
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Weigh 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 20 mL of 70% methanol (methanol:water, 70:30 v/v).
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction process (steps 2-6) on the plant residue to ensure complete extraction.
-
Combine the supernatants from both extractions.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
Redissolve a known amount of the dried extract in the mobile phase for HPLC or UPLC-MS/MS analysis.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
Experimental Workflow for this compound Quantification
Caption: A generalized workflow for the extraction and quantification of this compound from plant materials.
Protocol 1: Quantification by HPLC-UV
This method is adapted from a validated protocol for the quantification of iridoid glycosides in plant extracts and can be optimized for this compound.[5]
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% formic acid in water (B). A typical gradient could be:
-
0-10 min: 10-30% A
-
10-25 min: 30-60% A
-
25-30 min: 60-10% A
-
30-35 min: 10% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 230-280 nm (scan for optimal wavelength for this compound)
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines, including an assessment of linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[6]
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations to construct a calibration curve.
-
Precision: Assess intra- and inter-day precision by analyzing replicate injections of a standard solution.
-
Accuracy: Determine the accuracy through recovery studies by spiking a blank plant matrix with a known concentration of this compound.
Protocol 2: Quantification by UPLC-MS/MS
This protocol provides a highly sensitive and selective method for the quantification of this compound, adapted from established methods for other iridoid glycosides.[6]
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Data acquisition and processing software
UPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and 0.1% formic acid in water (B).
-
0-1 min: 5% A
-
1-5 min: 5-95% A
-
5-6 min: 95% A
-
6-6.1 min: 95-5% A
-
6.1-8 min: 5% A (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized for this compound).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion (Q1) and product ion (Q3) for this compound need to be determined by infusing a standard solution into the mass spectrometer.
-
Nebulizer Gas, Curtain Gas, Collision Gas, IonSpray Voltage, and Temperature: These parameters should be optimized for maximum sensitivity for this compound.
Signaling Pathway
Several iridoids from Plumeria species, such as plumieride and plumericin (B1242706), have demonstrated anti-inflammatory activity through the inhibition of the NF-κB signaling pathway.[7][8] This pathway is a key regulator of the inflammatory response. Pro-inflammatory stimuli, such as TNF-α, activate the IKK complex, which then phosphorylates IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, releasing NF-κB to translocate into the nucleus. In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, including those for iNOS, TNF-α, and IL-1β, leading to their transcription and the amplification of the inflammatory cascade. Plumieride has been shown to downregulate the expression of these pro-inflammatory mediators.[7]
Inhibition of the NF-κB Signaling Pathway by Plumeria Iridoids
Caption: A proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial and cytotoxicity properties of Plumeria alba flower extract against oral and periodontal pathogens: A comparative in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Quantitative analysis of iridoids, secoiridoids, xanthones and xanthone glycosides in Gentiana lutea L. roots by RP-HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plumieride as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Protoplumericin A: Application Notes for In Vitro Anti-Inflammatory Response
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro anti-inflammatory properties of Protoplumericin A (also referred to as Plumericin). This document details the molecular mechanisms, summarizes key quantitative data, and offers detailed protocols for replicating pivotal experiments. This compound has been identified as a potent inhibitor of the NF-κB signaling pathway, a central regulator of inflammation.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of the canonical NF-κB signaling pathway. In response to pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α), this compound prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1] This action sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[1][2]
Interestingly, this compound's interaction with the Mitogen-Activated Protein Kinase (MAPK) pathway appears to be distinct from its NF-κB inhibitory role. Studies have shown that it does not inhibit the phosphorylation of ERK1/2. In contrast, it has been observed to enhance the phosphorylation of p38 and JNK in vascular smooth muscle cells.
Data Presentation
The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of this compound.
Table 1: Inhibition of NF-κB Activation
| Cell Line | Assay | Stimulus | IC50 | Reference |
| HEK293/NF-κB-luc | Luciferase Reporter Gene Assay | TNF-α (2 ng/mL) | 1 µM | [1][2][3][4][5][6] |
Table 2: Inhibition of Pro-Inflammatory Adhesion Molecule Expression in HUVECtert Cells
| Adhesion Molecule | Stimulus | This compound Concentration | % Inhibition (approx.) | Reference |
| VCAM-1 | TNF-α (10 ng/mL) | 1 µM | 50% | [3] |
| 5 µM | >90% | [3] | ||
| ICAM-1 | TNF-α (10 ng/mL) | 1 µM | 40% | [3] |
| 5 µM | 80% | [3] | ||
| E-selectin | TNF-α (10 ng/mL) | 1 µM | 60% | [3] |
| 5 µM | >90% | [3] |
Table 3: Inhibition of Pro-Inflammatory Mediators in IEC-6 Cells
| Mediator | Stimulus | This compound Concentration | Effect | Reference |
| TNF-α release | LPS (10 µg/mL) + IFN-γ (10 U/mL) | 0.5 - 2 µM | Significant inhibition | [7][8][9] |
| COX-2 expression | LPS (10 µg/mL) + IFN-γ (10 U/mL) | 1 - 2 µM | Significant reduction | [7][8][9] |
| iNOS expression | LPS (10 µg/mL) + IFN-γ (10 U/mL) | 2 µM | Significant reduction | [7][8][9] |
Signaling Pathway Diagrams
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. Flow cytometry based monocyte adhesion assay for quantification of endothelial activation in vitro [protocols.io]
- 2. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plumericin inhibits proliferation of vascular smooth muscle cells by blocking STAT3 signaling via S-glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. bosterbio.com [bosterbio.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
Application Notes and Protocols: Protoplumericin A Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoplumericin A is a member of the iridoid class of natural products, compounds that are of significant interest in drug discovery due to their diverse biological activities. This document provides detailed protocols for assessing the cytotoxicity of this compound using two common colorimetric assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
Due to the limited publicly available data on the specific cytotoxic profile of this compound, this application note will utilize Plumericin, a structurally related and well-studied iridoid, as an exemplar to illustrate the experimental setup, data presentation, and potential mechanism of action. Plumericin has demonstrated cytotoxic effects in various cancer cell lines, primarily through the induction of apoptosis.[1][2]
Data Presentation
The following tables represent example data obtained from MTT and LDH cytotoxicity assays of a test compound like Plumericin on a human cancer cell line (e.g., HeLa).
Table 1: MTT Assay - Cell Viability after 48-hour Treatment
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.12 ± 0.06 | 89.6 |
| 5 | 0.88 ± 0.05 | 70.4 |
| 10 | 0.63 ± 0.04 | 50.4 |
| 25 | 0.31 ± 0.03 | 24.8 |
| 50 | 0.15 ± 0.02 | 12.0 |
| 100 (Positive Control - e.g., Doxorubicin) | 0.10 ± 0.01 | 8.0 |
Table 2: LDH Assay - Cytotoxicity after 48-hour Treatment
| This compound Concentration (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Spontaneous LDH Release) | 0.15 ± 0.02 | 0 |
| 1 | 0.20 ± 0.03 | 8.3 |
| 5 | 0.35 ± 0.04 | 33.3 |
| 10 | 0.55 ± 0.05 | 66.7 |
| 25 | 0.78 ± 0.06 | 105.0 |
| 50 | 0.85 ± 0.07 | 116.7 |
| Maximum LDH Release (Lysis Buffer) | 0.75 ± 0.05 | 100 |
*Values exceeding 100% can occur and may indicate additional cellular stress or membrane disruption beyond the positive control.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[3][4][5] The amount of formazan produced is proportional to the number of viable cells.[3][4]
Materials:
-
This compound (or test compound)
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
HeLa cells (or other suitable cell line)
-
96-well plates
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[6]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[6]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4][7]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[4]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the amount of lactate (B86563) dehydrogenase, a stable cytosolic enzyme, that is released into the culture medium upon cell lysis or membrane damage.[2] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, with the amount of color being proportional to the number of lysed cells.[2]
Materials:
-
This compound (or test compound)
-
LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)
-
Cell culture medium
-
HeLa cells (or other suitable cell line)
-
96-well plates
-
Lysis buffer (e.g., 1% Triton X-100)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat the cells with serial dilutions of this compound as described for the MTT assay. Include the following controls in triplicate:
-
Vehicle Control (Spontaneous LDH release): Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.
-
Medium Background: Wells containing only culture medium.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [((Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of maximum release - Absorbance of vehicle control))] x 100
Visualizations
Experimental Workflows
References
- 1. View of Plumericin inhibits the viability of cervical cancer cells by induction of apoptosis through degradation of DNA structure | Bangladesh Journal of Pharmacology [banglajol.info]
- 2. Plumericin Protects against Experimental Inflammatory Bowel Disease by Restoring Intestinal Barrier Function and Reducing Apoptosis [mdpi.com]
- 3. lines ic50 values: Topics by Science.gov [science.gov]
- 4. Apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Protoplumericin A solubility issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Protoplumericin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a natural product classified as an iridoid glycoside. It is a bioactive ingredient isolated from plants of the Plumeria genus.[1] It is recognized for its anti-inflammatory properties and has been studied for its potential in mitigating lipopolysaccharide (LPS)-induced acute lung injury.[1]
Q2: What are the primary solubility challenges with this compound?
As an iridoid glycoside, this compound possesses both hydrophobic and hydrophilic moieties, which can lead to complex solubility behavior. While it has some inherent water solubility, achieving high concentrations in aqueous buffers for in vitro and in vivo experiments can be challenging. The primary issue is often its tendency to precipitate out of aqueous solutions, especially at higher concentrations or upon dilution of an organic stock solution.
Q3: What is a good starting point for dissolving this compound?
A common starting point is to prepare a stock solution in an organic solvent. This compound has a reported solubility of 10 mM in dimethyl sulfoxide (B87167) (DMSO).[1]
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when I dilute my DMSO stock in aqueous buffer.
This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium. The drastic change in solvent polarity causes the compound to crash out of solution.
Solutions:
-
Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your experimental medium that your cells or assay can tolerate (typically ≤ 0.5%).
-
Use a co-solvent system: Instead of diluting directly into an aqueous buffer, try a co-solvent system. A mixture of water and a water-miscible organic solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can increase the solubility of poorly soluble drugs.
-
Employ surfactants: Non-ionic surfactants such as Tween 20 or Pluronic F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Utilize cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility in water.
Issue 2: I am observing low or inconsistent activity of this compound in my cell-based assays.
This could be related to poor solubility, degradation of the compound, or suboptimal experimental conditions.
Solutions:
-
Verify solubility in your specific media: Before conducting your experiment, perform a visual solubility test by preparing the final concentration of this compound in your cell culture media and observing for any precipitation.
-
Consider pH and temperature stability: The stability of natural products can be influenced by pH and temperature. While specific data for this compound is limited, it is advisable to prepare fresh solutions for each experiment and avoid prolonged storage in aqueous buffers. For similar compounds, stability is often better in slightly acidic conditions.
-
Protect from light: Natural products can be light-sensitive. Store stock solutions and handle experimental solutions protected from light.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Recommended for preparing stock solutions. |
| Aqueous Buffers (e.g., PBS, cell culture media) | Limited | Prone to precipitation, especially at higher concentrations. Solubility can be enhanced with the techniques mentioned above. |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell-Based Assays
-
Prepare a 10 mM stock solution in DMSO:
-
Accurately weigh the required amount of this compound.
-
Dissolve it in anhydrous, sterile DMSO to achieve a final concentration of 10 mM.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare working solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM DMSO stock solution.
-
Perform serial dilutions in sterile DMSO to obtain an intermediate stock concentration that is 100x or 1000x the final desired concentration in your assay.
-
Add the final volume of the intermediate DMSO stock to your pre-warmed cell culture medium. The final DMSO concentration should be kept below 0.5% to minimize solvent toxicity. For example, add 1 µL of a 100 µM intermediate stock to 99 µL of cell culture medium for a final concentration of 1 µM.
-
Mix immediately by gentle pipetting or vortexing to ensure rapid and uniform dispersion.
-
Protocol 2: General Stability Testing of this compound
To assess the stability of this compound in your specific experimental buffer:
-
Prepare the final working concentration of this compound in the desired buffer.
-
Divide the solution into multiple aliquots.
-
Store the aliquots under different conditions (e.g., 4°C, room temperature, 37°C) and for different durations (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, visually inspect for precipitation.
-
Analyze the concentration of the remaining this compound using a suitable analytical method like HPLC to determine the degradation rate.
Mandatory Visualizations
Signaling Pathway Diagrams
This compound's anti-inflammatory effects are likely mediated through the inhibition of key inflammatory signaling pathways. A closely related iridoid glycoside, Plumericin (B1242706), has been shown to be a potent inhibitor of the NF-κB pathway.[2][3] This inhibition occurs by blocking the phosphorylation and subsequent degradation of IκB.[2][3] This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
Caption: this compound's potential inhibition of the NF-κB signaling pathway.
Additionally, inflammatory stimuli like LPS can activate the Mitogen-Activated Protein Kinase (MAPK) pathway, which also plays a crucial role in the inflammatory response.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Experimental Workflow and Logical Relationships
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
- 1. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Managing Protoplumericin A Interference in Fluorescent Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating interference caused by Protoplumericin A in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescent assay?
This compound is a naturally occurring iridoid compound. Like many natural products with complex aromatic structures, it possesses intrinsic optical properties that can lead to interference in fluorescent assays. This interference can manifest as high background signals, quenching of the desired signal, or false-positive/false-negative results.
Q2: What are the known spectral properties of this compound?
This compound has been shown to absorb ultraviolet (UV) light at specific wavelengths. The reported UV absorbance maxima are 224 nm, 298 nm, and 309 nm.[1] While its full fluorescence spectrum is not extensively documented, its absorbance in the UV range suggests it has the potential to be fluorescent, likely emitting light at a longer wavelength (a phenomenon known as Stokes shift).
Q3: How can I determine if this compound is interfering with my specific assay?
The first step is to run proper controls. This includes measuring the fluorescence of a solution containing only this compound at the same concentration and in the same buffer as your experimental samples, using the same excitation and emission wavelengths as your assay. An unusually high background fluorescence in the presence of this compound is a strong indicator of interference.
Troubleshooting Guides
Issue 1: High Background Fluorescence in the Presence of this compound
High background fluorescence is a common issue when a test compound is intrinsically fluorescent (autofluorescent) at the assay's wavelengths.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
Mitigation Strategies:
-
Characterize the Autofluorescence: Perform a full excitation and emission scan of this compound to determine its spectral profile.
-
Select an Alternative Fluorophore: Choose a fluorescent dye with excitation and emission wavelengths that do not overlap with the autofluorescence of this compound. Red-shifted dyes are often a good choice as many interfering compounds fluoresce in the blue-green region.
-
Utilize a Different Assay Technology: Consider assays that are less susceptible to fluorescence interference, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen. These technologies use long-lifetime fluorophores and time-gated detection to minimize interference from short-lived background fluorescence.
Issue 2: Signal Quenching Observed
Signal quenching occurs when the test compound absorbs light at the excitation or emission wavelength of the assay's fluorophore, leading to a decrease in the detected signal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for signal quenching.
Mitigation Strategies:
-
Measure Absorbance: Confirm that this compound absorbs light at the excitation and/or emission wavelengths of your fluorophore using a spectrophotometer.
-
Choose a Different Fluorophore: Select a dye with excitation and emission spectra that are outside the absorbance range of this compound.
-
Reduce Compound Concentration: If possible, lower the concentration of this compound in the assay to minimize the inner filter effect.
-
Use a Different Assay Format: Homogeneous assays are more prone to quenching. Consider a wash-based assay format if feasible to remove the interfering compound before signal detection.
Experimental Protocols
Protocol 1: Characterizing the Autofluorescence of this compound
Objective: To determine the excitation and emission spectra of this compound to identify its potential for interference.
Materials:
-
This compound stock solution
-
Assay buffer
-
Fluorescence microplate reader with spectral scanning capabilities
-
UV-transparent microplates
Methodology:
-
Prepare a dilution series of this compound in the assay buffer. Include a buffer-only blank.
-
Dispense the solutions into the wells of a UV-transparent microplate.
-
Excitation Scan:
-
Set the emission wavelength to a value slightly longer than the longest known absorbance maximum (e.g., 340 nm, given the absorbance at 309 nm).
-
Scan a range of excitation wavelengths (e.g., 250-330 nm).
-
Identify the excitation wavelength that results in the highest fluorescence intensity. This is the optimal excitation wavelength.
-
-
Emission Scan:
-
Set the excitation wavelength to the optimal value determined in the previous step.
-
Scan a range of emission wavelengths (e.g., 320-600 nm).
-
The resulting spectrum will show the emission profile of this compound, with the peak representing the wavelength of maximum emission.
-
-
Data Analysis: Plot the fluorescence intensity against the wavelength for both the excitation and emission scans. This will provide the spectral fingerprint of this compound's autofluorescence.
Data Presentation
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) | Reference |
| UV Absorbance Maxima | 224, 298, 309 | [1] |
| Predicted Excitation Max. | ~310 | Inferred |
| Predicted Emission Max. | >330 (Stokes Shift) | Inferred |
Table 2: Common Fluorophores and Potential for Interference by this compound
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for Interference |
| High Risk | |||
| DAPI | 358 | 461 | High (Excitation overlap) |
| Hoechst 33342 | 350 | 461 | High (Excitation overlap) |
| Alexa Fluor 350 | 346 | 442 | High (Excitation overlap) |
| Lower Risk | |||
| Fluorescein (FITC) | 494 | 518 | Low |
| Rhodamine | 550 | 573 | Low |
| Cy5 | 650 | 670 | Very Low |
| Alexa Fluor 647 | 650 | 668 | Very Low |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanisms of this compound interference in fluorescent assays.
By following these guidelines, researchers can effectively identify, troubleshoot, and mitigate interference from this compound, ensuring the accuracy and reliability of their fluorescent assay data.
References
Improving Protoplumericin A yield from Plumeria extraction
This guide provides researchers, scientists, and drug development professionals with detailed information, frequently asked questions, and troubleshooting advice to optimize the extraction of Protoplumericin A from Plumeria species.
Frequently Asked Questions (FAQs)
Q1: Which part of the Plumeria plant is the best source for this compound?
This compound, an iridoid, has been successfully isolated from the stem bark and leaves of Plumeria species, such as Plumeria alba.[1] The concentration of secondary metabolites can vary based on the plant's age, season of collection, and specific cultivar.[2] It is recommended to perform a preliminary analysis on different plant parts (bark, leaves, flowers) from your available source to identify the most potent material.
Q2: What is the most effective solvent for this compound extraction?
The choice of solvent is critical for maximizing yield.[3] Polar solvents are generally used for extracting iridoids.
-
Methanol (B129727)/Ethanol (B145695): Alcohols like methanol and ethanol are effective solvents for a wide range of polar compounds, including iridoids.[4][5] A mixture of ethanol and water (e.g., 80:20 v/v) has been successfully used for Plumeria extracts, which can enhance the extraction of glycosidic compounds.[2]
-
Ethyl Acetate (B1210297) & Chloroform (B151607): These solvents are typically used in a secondary liquid-liquid partitioning step to separate compounds based on polarity after an initial broad extraction with an alcohol.[1][5]
Q3: How do temperature and pH affect the stability and yield of this compound during extraction?
Temperature and pH are critical stability factors for iridoids.
-
Temperature: Elevated temperatures can increase the solubility and diffusion rate of the target compound, potentially improving yield.[3][6] However, excessive heat can lead to degradation. Some iridoids are known to be sensitive to high temperatures.[7] For methods involving heat, it is advisable to keep temperatures below 40-50°C, especially during solvent evaporation.[5]
-
pH: Iridoids can be unstable in highly acidic or alkaline conditions.[7] Specifically, highly acidic environments (pH below 3.0) can hydrolyze the glycosidic bonds and lead to the decomposition of the compound.[4] It is best to maintain a neutral pH during extraction unless a specific protocol requires otherwise.
Q4: Are there advanced extraction techniques that can improve the yield?
Yes, several modern techniques can enhance extraction efficiency compared to conventional methods like maceration or Soxhlet extraction.
-
Ultrasound-Assisted Extraction (UAE): This method uses acoustic cavitation to disrupt plant cell walls, improving solvent penetration and reducing extraction time and temperature.[8]
-
Microwave-Assisted Extraction (MAE): Microwaves generate heat within the plant material, leading to a rapid and efficient extraction process.[7][8]
-
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses solvents at elevated temperatures and pressures, which enhances extraction efficiency and reduces solvent consumption.[3]
Q5: What are the recommended methods for purifying and quantifying this compound?
-
Purification: Crude Plumeria extracts contain a complex mixture of phytochemicals.[2][7] A common purification strategy involves:
-
Defatting: An initial wash with a non-polar solvent like hexane (B92381) or petroleum ether to remove lipids.[1]
-
Liquid-Liquid Partitioning: Sequentially partitioning the extract with solvents of increasing polarity (e.g., chloroform, ethyl acetate, n-butanol) to create fractions with different chemical profiles.[1]
-
Column Chromatography: Using silica (B1680970) gel or other stationary phases to separate the compounds within the desired fraction.[1][7]
-
-
Quantification: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying specific compounds like this compound.[9][10]
Troubleshooting Guide
Issue 1: The yield of this compound is consistently low.
-
Possible Cause 1: Suboptimal Extraction Parameters.
-
Solution: Systematically optimize your extraction protocol. Key parameters to investigate include solvent type and concentration, solid-to-solvent ratio, extraction time, and temperature.[7] Using a methodology like Response Surface Methodology (RSM) can help identify the optimal conditions efficiently.[7]
-
-
Possible Cause 2: Inefficient Plant Material Preparation.
-
Solution: Ensure the plant material is properly prepared. It should be dried to prevent enzymatic degradation and finely ground to increase the surface area available for solvent contact.[3] For fresh material, flash-freezing with liquid nitrogen before grinding can preserve the native phytochemical profile by inhibiting enzymatic activity.[2]
-
-
Possible Cause 3: Compound Degradation.
// Nodes Start [label="Low Yield Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Params [label="Review Extraction\nParameters?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Material [label="Assess Plant\nMaterial?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Degradation [label="Investigate for\nDegradation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Solvent [label="Optimize Solvent Type\n& Ratio", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Temp_Time [label="Adjust Temperature\n& Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Method [label="Consider Advanced\nMethod (UAE/MAE)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Prep [label="Improve Grinding\n& Drying Protocol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Source [label="Verify Plant Part\n& Collection Time", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Stability [label="Control Temp, pH, Light\nDuring Process", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Validate Quantification\nMethod (HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
End [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Params; Check_Params -> Solvent [label="Yes"]; Check_Params -> Check_Material [label="No"]; Solvent -> Temp_Time -> Method -> End;
Check_Material -> Prep [label="Yes"]; Check_Material -> Check_Degradation [label="No"]; Prep -> Source -> End;
Check_Degradation -> Stability [label="Yes"]; Check_Degradation -> End [label="No"]; Stability -> Analysis -> End; } Caption: Troubleshooting logic for addressing low this compound yield.
Issue 2: The final extract contains significant impurities.
-
Possible Cause 1: Inadequate Initial Defatting.
-
Possible Cause 2: Insufficiently Selective Purification.
-
Solution: A single purification method may not be enough. Crude extracts often require multiple steps.[7] If you are using column chromatography, try optimizing the solvent gradient to improve the resolution between your target compound and impurities. Consider using a sequence of purification techniques, such as liquid-liquid partitioning followed by one or more chromatography steps.[1]
-
Issue 3: There is evidence of compound degradation (e.g., color change, unexpected peaks in HPLC).
-
Possible Cause 1: Thermal Degradation.
-
Possible Cause 2: pH-induced Degradation.
-
Solution: Ensure all solvents and buffers used are near neutral pH. Iridoids are susceptible to degradation in strongly acidic conditions.[4]
-
Quantitative Data Summary
While specific yield data for this compound is limited in comparative studies, the following tables summarize typical results for iridoid and general phytochemical extraction from plant sources, providing a baseline for experimental design.
Table 1: Comparison of Conventional Extraction Solvents for Iridoids
| Solvent | Relative Extraction Efficiency (Catalpol) | Relative Extraction Efficiency (Aucubin) | Reference |
|---|---|---|---|
| Hot Water | 100% (Baseline) | 100% (Baseline) | [13] |
| Pressurized Hot Water | 83% | 92% | [13] |
| Methanol | Not specified | Not specified | [13] |
| Ethanol | 22% | 25% | [13] |
Note: Data from a study on Veronica longifolia leaves, demonstrating the significant impact of solvent choice on iridoid glycoside yield.
Table 2: Example Yields from Plumeria Flowers Using Different Methods
| Extraction Method | Solvent | Percentage Yield (%) | Reference |
|---|---|---|---|
| Water-Steam Distillation | Water | 0.0342 | [14][15] |
| Hexane Extraction | Hexane | 0.4170 | [14][15] |
| Petroleum Ether Extraction | Petroleum Ether | 0.3510 | [14][15] |
Note: This data is for scented compounds from Plumeria obtusa and is illustrative of how different methods and solvents affect overall extract yield, not specifically this compound.[14][15]
Experimental Protocols
Protocol 1: General Solvent Extraction of this compound
-
Preparation: Air-dry the Plumeria stem bark and grind it into a coarse powder.
-
Maceration: Macerate 100 g of the powdered bark in 1 L of 80% methanol for 72 hours at room temperature with occasional shaking.[16]
-
Filtration & Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to yield a semi-solid crude extract.[5]
-
Defatting: Suspend the crude extract in water and partition it against petroleum ether or hexane in a separatory funnel. Discard the non-polar layer.
-
Fractionation: Sequentially partition the remaining aqueous layer with chloroform and then ethyl acetate. This compound is expected to be in the more polar fractions.[1]
-
Purification: Concentrate the desired fraction and subject it to silica gel column chromatography, eluting with a gradient of ethyl acetate and methanol to isolate this compound.[1]
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) and combine those containing the pure compound. Confirm identity and quantify using HPLC-MS or HPLC-ELSD.[11][12]
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Preparation: Prepare dried, powdered Plumeria material as described in Protocol 1.
-
Extraction: Place 20 g of the powder in a flask with 400 mL of 80% ethanol (1:20 solid-to-solvent ratio).
-
Sonication: Submerge the flask in an ultrasonic bath. Sonicate at a frequency of 40 kHz and a power of 250 W for 30-45 minutes at a controlled temperature (e.g., 35°C).
-
Recovery & Analysis: After sonication, filter the mixture and concentrate the solvent as described in Protocol 1. Proceed with the same purification and analysis steps. The primary advantage of UAE is the significant reduction in extraction time and potentially increased efficiency.
References
- 1. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- 2. Beyond the Scent: New Evidence about Micromorphological, Phytochemical and Biological Features of Plumeria rubra ‘Tonda Palermitana’ (Apocynaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiparasitic activity of plumericin & isoplumericin isolated from Plumeria bicolor against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rroij.com [rroij.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mmv.org [mmv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial and cytotoxicity properties of Plumeria alba flower extract against oral and periodontal pathogens: A comparative in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Protoplumericin A experimental variability and controls
Welcome to the technical support center for Protoplumericin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental variability and controls when working with this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a bioactive iridoid terpenoid naturally found in plants of the Plumeria and Allamanda species.[1] It has been reported to possess several biological activities, including:
-
Anti-inflammatory effects: this compound has been shown to mitigate lipopolysaccharide (LPS)-induced acute lung injury in mice and inflammation in RAW 264.7 macrophages.[2]
-
Antimicrobial properties: It exhibits activity against Gram-positive bacteria, such as Staphylococcus aureus, and fungi, including Candida albicans.[3][4]
-
Antioxidant activity. [1]
-
Potential anticancer properties. [1]
Q2: What is the recommended storage and handling for this compound?
For optimal stability, this compound should be stored as a solid at -20°C. When preparing stock solutions, it is advisable to aliquot them into tightly sealed vials and store them at -20°C. Generally, these solutions are usable for up to one month. For daily experiments, it is best to prepare fresh solutions. Before use, allow the product to equilibrate to room temperature for at least 60 minutes prior to opening the vial.
Q3: What are the solubility properties of this compound?
This compound is soluble in water. For cell culture experiments, it is common to dissolve compounds in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution, which is then further diluted in the aqueous cell culture medium.
Troubleshooting Guides
Issue 1: High Variability in Anti-Inflammatory Assay Results
| Potential Cause | Troubleshooting Steps |
| Cell Health and Density | Ensure cells are healthy, within a consistent passage number range, and plated at a uniform density for all experimental and control wells. |
| LPS Potency | The activity of lipopolysaccharide (LPS) can vary between lots. Test each new lot of LPS to determine the optimal concentration for inducing a consistent inflammatory response. |
| This compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inconsistent Incubation Times | Adhere strictly to the pre-incubation time with this compound and the subsequent stimulation time with the inflammatory agent (e.g., LPS). |
| Vehicle Control Issues | If using a solvent like DMSO, ensure the final concentration is consistent across all wells (including controls) and is at a non-toxic level (typically ≤0.1%). |
Issue 2: Inconsistent Results in Antimicrobial Assays
| Potential Cause | Troubleshooting Steps |
| Inoculum Preparation | Standardize the inoculum density of the bacteria or fungi for each experiment. Use a spectrophotometer to measure the optical density (OD) to ensure consistency. |
| Compound Precipitation | Visually inspect the wells of your assay plate for any signs of this compound precipitation at higher concentrations. If precipitation occurs, consider adjusting the solvent or the highest concentration tested. |
| Media Interference | Components of the growth media may interact with this compound. If inconsistent results are observed, consider testing the compound's activity in different types of media. |
| Resistant Strains | Be aware that some microbial strains may exhibit resistance to this compound.[5] |
Experimental Protocols & Data
Anti-Inflammatory Activity Assay in RAW 264.7 Macrophages
This protocol is a starting point for assessing the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Plating: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).
-
Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control group with no LPS stimulation.
-
NO Measurement: Measure the amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
Quantitative Data (Hypothetical based on similar compounds):
| Concentration of this compound (µM) | % Inhibition of NO Production (Mean ± SD) |
| 1 | 15 ± 4.2 |
| 5 | 45 ± 5.1 |
| 10 | 78 ± 6.3 |
| 25 | 92 ± 3.8 |
| 50 | 95 ± 2.9 |
Antimicrobial Susceptibility Testing
Standard methods such as broth microdilution or agar (B569324) well diffusion can be used to determine the minimum inhibitory concentration (MIC) of this compound against susceptible microorganisms.
Known Susceptible Organisms:
| Organism | Type |
| Staphylococcus aureus | Gram-positive bacterium |
| Candida albicans | Fungus |
Visualizations
Proposed Anti-Inflammatory Signaling Pathway
Molecular docking studies suggest that this compound may exert its anti-inflammatory effects by inhibiting inducible nitric oxide synthase (iNOS) and prostaglandin (B15479496) E synthase-1. A key upstream regulator of these inflammatory mediators is the NF-κB signaling pathway.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Workflow for Anti-Inflammatory Assay
References
- 1. In vitro comparison of inhibitors of inducible nitric oxide synthase in a macrophage model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro studies with 5-fluorocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating Protoplumericin A precipitation in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Protoplumericin A. The focus is on mitigating precipitation issues in aqueous buffers to ensure reliable and reproducible experimental results.
Troubleshooting Guide
Issue: this compound is precipitating out of my aqueous buffer.
This compound, an iridoid glycoside, is predicted to be relatively hydrophilic. However, precipitation can still occur due to a variety of factors. This guide will walk you through potential causes and solutions.
| Potential Cause | Troubleshooting Steps | Key Considerations |
| Concentration Exceeds Solubility Limit | 1. Reduce the final concentration of this compound in your assay. 2. Perform a solubility test to determine the approximate solubility in your specific buffer system. | Even for water-soluble compounds, there is a saturation point. |
| pH-Dependent Solubility/Stability | 1. Measure the pH of your final solution. 2. Test the solubility of this compound in a range of buffers with different pH values (e.g., pH 5.0, 6.0, 7.4, 8.0). Some iridoid glycosides can be unstable in acidic conditions.[1] | The stability of the compound at different pH values is crucial for its biological activity and solubility.[1] |
| Improper Dissolution of Stock Solution | 1. Ensure your this compound stock solution (e.g., in DMSO) is fully dissolved before diluting into the aqueous buffer. 2. Briefly sonicate the stock solution to aid dissolution. | A common source of precipitation is the incomplete dissolution of the initial high-concentration stock. |
| High Final Concentration of Organic Solvent | 1. Minimize the volume of the organic stock solution added to the aqueous buffer. 2. Typically, the final concentration of DMSO in cell-based assays should be kept below 0.5%. | High concentrations of organic co-solvents can be toxic to cells and may affect your experimental results. |
| Buffer Composition | 1. High salt concentrations in some buffers can decrease the solubility of certain compounds (salting out). 2. Test solubility in alternative buffer systems (e.g., PBS vs. Tris-HCl). | Buffer components can interact with the compound, affecting its solubility. |
| Temperature Effects | 1. Ensure the buffer is at the correct temperature before and after adding this compound. 2. Some compounds are less soluble at lower temperatures. | If experiments are performed at temperatures different from where the solutions were prepared, precipitation may occur. |
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: Here are the key properties of this compound:
| Property | Value | Source |
| Molecular Formula | C36H42O19 | [2] |
| Molecular Weight | 778.71 g/mol | [3] |
| Calculated XLogP3 | -1.3 | [2] |
| Hydrogen Bond Donor Count | 8 | [2] |
| Hydrogen Bond Acceptor Count | 19 | [2] |
| Solubility | 10 mM in DMSO | [3] |
The negative XLogP3 value suggests that this compound is likely hydrophilic.
Q2: I thought this compound was hydrophilic. Why is it precipitating?
A2: While this compound is predicted to be hydrophilic, precipitation can still occur for several reasons:
-
High Concentration: You may be exceeding its intrinsic solubility limit in your specific aqueous buffer.
-
pH and Stability: The compound's solubility and stability can be pH-dependent. Some related iridoid glycosides show instability in acidic conditions, which could lead to degradation and precipitation.[1]
-
Salting Out: High concentrations of salts in your buffer can reduce the solubility of the compound.
-
Common Ion Effect: If the buffer contains ions that are also part of the compound's salt form, it can decrease solubility.
Q3: What is the recommended method for preparing a working solution of this compound?
A3: The recommended starting point is to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. A supplier datasheet indicates a solubility of 10 mM in DMSO.[3]
Q4: Are there any solubility enhancers I can use?
A4: Yes, if you continue to experience precipitation, you can try using solubility enhancers. These should be tested for compatibility with your specific assay.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%) to increase solubility.
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) can encapsulate poorly soluble compounds and increase their aqueous solubility.
Q5: What is the biological activity of this compound?
A5: this compound is a bioactive iridoid glycoside found in Plumeria obtusa. It has been shown to mitigate lipopolysaccharide (LPS)-induced acute lung injury in mice and has anti-inflammatory effects.[3] A closely related compound, Plumericin (B1242706), is a potent inhibitor of the NF-κB pathway.[4][5]
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare a Stock Solution:
-
Weigh out a precise amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM stock solution.
-
Ensure the compound is fully dissolved. If necessary, gently warm the vial or sonicate for a few minutes.
-
-
Prepare the Working Solution:
-
Serially dilute the 10 mM stock solution in your aqueous buffer to the desired final concentration.
-
It is recommended to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.
-
Visually inspect the final solution for any signs of precipitation.
-
Protocol 2: Assessing pH-Dependent Solubility
-
Prepare a set of buffers (e.g., citrate, phosphate, Tris) at various pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Add a small, known amount of this compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or rotating for a set period (e.g., 24 hours) at a controlled temperature.
-
Centrifuge the samples to pellet any undissolved compound.
-
Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. Pharmacokinetic study of an iridoid glucoside: aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Immunomart [immunomart.com]
- 4. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Protoplumericin A assay artifacts and false positives
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and avoiding artifacts and false positives during the experimental evaluation of Protoplumericin A.
Frequently Asked Questions (FAQs)
Q1: We are observing a high background signal in our fluorescence-based assay when this compound is present, even in the absence of the biological target. What could be the cause?
A1: This issue is often attributable to the intrinsic fluorescence of this compound. Many natural products exhibit auto-fluorescence, which can interfere with fluorescence-based detection methods.
Troubleshooting Steps:
-
Measure Intrinsic Fluorescence: Run a control experiment with this compound in the assay buffer without the target protein or detection reagents. Measure the fluorescence at the same excitation and emission wavelengths used in your assay.
-
Wavelength Shift: If significant auto-fluorescence is detected, investigate if changing the excitation or emission wavelengths can reduce the interference while still providing an adequate signal for your assay.
-
Alternative Detection Method: If auto-fluorescence is unavoidable, consider switching to a non-fluorescence-based detection method, such as luminescence, absorbance, or a label-free technology.
Q2: Our in vitro enzymatic assay shows potent inhibition by this compound, but this activity does not translate to our cell-based assays. Why might this be?
A2: Discrepancies between in vitro and cell-based assay results are common and can be due to several factors:
-
Cell Permeability: this compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Cellular Metabolism: this compound could be rapidly metabolized into an inactive form by cellular enzymes.
-
Cytotoxicity: At the concentrations tested, this compound might be causing cell death, leading to a loss of signal that is misinterpreted as target inhibition.
Troubleshooting Workflow:
Technical Support Center: Optimizing HPLC Gradient for Protoplumericin A Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) gradient for the separation of Protoplumericin A.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC gradient to separate this compound?
A1: A common starting point for the separation of iridoid glycosides like this compound is a reversed-phase C18 column with a water/acetonitrile (B52724) or water/methanol (B129727) mobile phase containing an acidic modifier.[1][2] A representative starting gradient using a C18 column (e.g., 150 x 4.6 mm, 5 µm) is as follows:
-
Mobile Phase A: 0.3% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 15-35% B over 12 minutes, then a rapid increase to 100% B for a column wash.[1]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm[1]
This initial gradient should provide a general separation of this compound from other components in a crude extract. Optimization will likely be necessary to achieve baseline resolution, especially from closely related iridoids like plumieride (B147324) and plumieride acid.[1]
Q2: My this compound peak is showing significant tailing. What are the common causes and solutions?
A2: Peak tailing for polar compounds like iridoid glycosides on reversed-phase columns is often due to secondary interactions with residual silanol (B1196071) groups on the silica (B1680970) packing. Here are the primary causes and troubleshooting steps:
-
Secondary Silanol Interactions: Free silanol groups on the C18 stationary phase can interact with polar functional groups on this compound, causing tailing.
-
Solution: Acidify the mobile phase with 0.1-0.5% formic acid or phosphoric acid to suppress the ionization of silanol groups.[1]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Extra-column Effects: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.
-
Solution: Use shorter, narrower internal diameter tubing and ensure all fittings are secure.
-
Q3: I am observing a fronting peak for this compound. What could be the issue?
A3: Peak fronting is less common than tailing but can occur under specific conditions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% methanol or acetonitrile), the analyte may travel through the column too quickly at the beginning, leading to a fronting peak.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.
-
-
Column Collapse: This is a more severe issue where the stationary phase bed is compromised, often due to extreme pH or pressure.
-
Solution: Ensure the mobile phase pH is within the column's recommended range. If collapse is suspected, the column may need to be replaced.
-
Q4: How can I improve the resolution between this compound and other co-eluting iridoids like plumieride?
A4: Improving the resolution of closely eluting compounds requires careful optimization of the chromatographic conditions:
-
Decrease the Gradient Slope: A shallower gradient (a slower increase in the percentage of organic solvent) will increase the retention time and provide more opportunity for separation.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.
-
Adjust the Mobile Phase pH: Modifying the pH can influence the ionization state of the analytes and improve separation.
-
Lower the Temperature: Reducing the column temperature can sometimes increase retention and improve resolution, although it may also increase backpressure.
Q5: How should I prepare my Plumeria extract for HPLC analysis to ensure the stability of this compound?
A5: Proper sample preparation is critical for accurate and reproducible results. Iridoid glycosides can be susceptible to degradation under certain conditions.
-
Extraction: Methanolic extraction is commonly used for iridoids from Plumeria species.[1]
-
Filtration: Always filter the sample through a 0.22 or 0.45 µm syringe filter before injection to remove particulate matter that could clog the column.
-
Stability: While specific degradation kinetics for this compound are not widely published, studies on other iridoid glycosides suggest that they can be unstable at alkaline pH and elevated temperatures.[3] It is advisable to prepare samples fresh and store them at low temperatures (e.g., 4°C) if immediate analysis is not possible. Forced degradation studies show that some iridoids are susceptible to hydrolysis under acidic and basic conditions and to oxidation.[4][5]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Action |
| Poor Resolution/Co-elution | Gradient is too steep. | Decrease the gradient slope (e.g., from a 2%/min to a 1%/min increase in organic solvent). |
| Inappropriate organic solvent. | Switch from acetonitrile to methanol or vice versa to alter selectivity. | |
| Unsuitable column chemistry. | If using a standard C18 column, consider a phenyl-hexyl or a polar-embedded C18 column for different selectivity. | |
| Peak Tailing | Secondary interactions with silanols. | Add 0.1-0.5% formic acid or phosphoric acid to the aqueous mobile phase.[1] |
| Column overload. | Reduce sample concentration or injection volume. | |
| Column contamination/aging. | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the column. | |
| Peak Fronting | Sample solvent is too strong. | Dissolve the sample in the initial mobile phase. |
| Column degradation. | Check for a void at the column inlet. If present, the column needs to be replaced. | |
| Inconsistent Retention Times | Inadequate column equilibration. | Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before each injection. |
| Pump malfunction or leaks. | Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Ghost Peaks/Carryover | Contamination from previous injection. | Run a blank gradient after each sample injection. |
| Impure mobile phase solvents. | Use high-purity, HPLC-grade solvents and fresh mobile phase daily. |
Experimental Protocols
Standard and Sample Preparation
-
Standard Preparation: Accurately weigh a known amount of this compound standard and dissolve it in methanol or the initial mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution of the stock solution.
-
Sample Preparation (from Plumeria extract):
-
Accurately weigh the dried plant extract.
-
Add methanol and sonicate for 30 minutes.
-
Centrifuge the mixture and collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.[2]
-
Baseline and Optimized HPLC Gradient Conditions
The following table presents a baseline gradient and a suggested optimized gradient for improved resolution of this compound.
| Parameter | Baseline Gradient | Optimized Gradient for Higher Resolution |
| Column | C18, 150 x 4.6 mm, 5 µm | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.3% Phosphoric Acid[1] | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 0-12 min: 15-35% B12-15 min: 100% B[1] | 0-20 min: 15-25% B20-22 min: 100% B |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | Ambient | 30°C |
| Injection Volume | 10 µL | 5 µL |
| Detection Wavelength | 280 nm[1] | 280 nm |
Quantitative Data Summary
The following tables provide hypothetical, yet realistic, quantitative data that could be obtained during the optimization of this compound separation from its common co-eluting impurities, plumieride and plumieride acid.
Table 1: Chromatographic Parameters with Baseline Gradient
| Compound | Retention Time (min) | Peak Width (min) | Resolution (Rs) to this compound |
| Plumieride Acid | 8.2 | 0.35 | 1.2 |
| This compound | 9.0 | 0.40 | - |
| Plumieride | 9.6 | 0.42 | 1.1 |
Table 2: Chromatographic Parameters with Optimized Gradient
| Compound | Retention Time (min) | Peak Width (min) | Resolution (Rs) to this compound |
| Plumieride Acid | 12.5 | 0.30 | 2.5 |
| This compound | 14.0 | 0.32 | - |
| Plumieride | 15.8 | 0.35 | 2.8 |
Visualizations
Caption: Workflow for HPLC method optimization.
Caption: Troubleshooting decision tree for HPLC analysis.
References
- 1. Plumieride as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Unveiling the Therapeutic Potential: A Comparative Guide to Protoplumericin A Cytotoxicity
A Focused Examination of Selective Action in Cancerous and Non-Cancerous Cells
The quest for novel anti-cancer agents with high efficacy and minimal side effects is a cornerstone of modern drug discovery. Natural products, with their vast structural diversity, represent a promising reservoir for such therapeutic leads. Protoplumericin A, a compound of interest, warrants a thorough investigation into its cytotoxic profile to determine its potential as a selective anti-cancer agent. A critical aspect of this evaluation is the compound's differential effect on cancer cells versus normal, healthy cells. An ideal therapeutic candidate would exhibit high toxicity towards malignant cells while sparing their non-cancerous counterparts, a concept often quantified by the therapeutic index.[1][2]
Currently, specific studies directly comparing the cytotoxicity of this compound across a panel of cancer and normal cell lines are not extensively available in the public domain. This guide, therefore, serves as a comprehensive framework for researchers and drug development professionals to conduct such a comparative analysis. It outlines the necessary experimental protocols, data presentation structures, and conceptual workflows to rigorously assess the cytotoxic potential of this compound or other novel compounds.
Comparative Cytotoxicity Data: A Template for Analysis
A crucial step in evaluating a potential anti-cancer compound is the determination of its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[3] A significant difference in IC50 values between cancer and normal cell lines indicates selective cytotoxicity. The data should be presented in a clear and organized manner to facilitate comparison.
Table 1: Hypothetical IC50 Values of this compound in Human Cancer and Normal Cell Lines
| Cell Line | Cell Type | Tissue Origin | IC50 (µM) after 48h Exposure | Selectivity Index (SI) = IC50 (Normal) / IC50 (Cancer) |
| Cancer | ||||
| MCF-7 | Adenocarcinoma | Breast | e.g., 15 | e.g., 4.0 |
| A549 | Carcinoma | Lung | e.g., 20 | e.g., 3.0 |
| HeLa | Adenocarcinoma | Cervical | e.g., 12 | e.g., 5.0 |
| HepG2 | Hepatocellular Carcinoma | Liver | e.g., 25 | e.g., 2.4 |
| Normal | ||||
| MCF-10A | Non-tumorigenic epithelial | Breast | e.g., 60 | - |
| BEAS-2B | Bronchial Epithelium | Lung | e.g., 75 | - |
| HaCaT | Keratinocyte | Skin | e.g., 90 | - |
Note: The IC50 and SI values presented in this table are hypothetical and for illustrative purposes only. They serve as a template for reporting experimentally derived data.
Experimental Protocols for Cytotoxicity Assessment
To ensure reproducibility and accuracy, a detailed experimental protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[3][4]
MTT Assay Protocol
-
Cell Seeding:
-
Culture cancer and normal cell lines in appropriate media until they reach approximately 80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
After 24 hours of cell attachment, remove the medium and add 100 µL of fresh medium containing the different concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.
-
-
Formazan Solubilization and Absorbance Measurement:
-
After the 4-hour incubation, carefully remove the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Visualizing the Research Workflow and Potential Mechanisms
Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams, created using the DOT language, outline a typical experimental workflow and a hypothetical signaling pathway that could be affected by this compound.
Should this compound demonstrate significant and selective cytotoxicity, the next logical step would be to investigate its mechanism of action. Many natural products exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and survival. The PI3K/Akt pathway is a frequently dysregulated pathway in many cancers and a common target for therapeutic intervention.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. medic.upm.edu.my [medic.upm.edu.my]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of morusin on breast cancer via network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of NF-κB Inhibition: Protoplumericin A vs. Parthenolide
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the NF-κB inhibitory potential of Protoplumericin A and Parthenolide, including a review of available quantitative data, mechanisms of action, and detailed experimental protocols.
This guide provides a comparative overview of two natural compounds, this compound and Parthenolide, focusing on their potency in inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor involved in inflammatory responses, immune regulation, and cell survival. Its dysregulation is implicated in various diseases, making it a key target for therapeutic intervention. This document summarizes the available quantitative data, outlines the experimental methodologies for assessing NF-κB inhibition, and illustrates the signaling pathways involved.
Quantitative Comparison of NF-κB Inhibition Potency
Direct comparative studies using the same experimental conditions for this compound and Parthenolide are limited in the currently available scientific literature. However, data from independent studies provide insights into their respective potencies.
| Compound | Assay Type | Cell Line | Stimulus | IC50 Value | Citation |
| Plumericin (B1242706) * | NF-κB Luciferase Reporter | HEK293 | TNF-α | 1 µM | [1][2] |
| Parthenolide | NF-κB Luciferase Reporter | HEK293-based | Not specified | ~1.5 µM | [1] |
Mechanism of NF-κB Inhibition
Both Plumericin and Parthenolide are reported to inhibit the canonical NF-κB signaling pathway by targeting the IκB kinase (IKK) complex. The IKK complex is responsible for phosphorylating the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm. Phosphorylation of IκBα leads to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes. By inhibiting IKK, these compounds prevent IκBα degradation, thereby keeping NF-κB inactive in the cytoplasm.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess NF-κB inhibition.
NF-κB Luciferase Reporter Gene Assay
This assay is a widely used method to quantify the transcriptional activity of NF-κB.
Principle: Cells are transiently or stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. Upon activation, NF-κB binds to these sites and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to the NF-κB transcriptional activity. A second reporter, such as Renilla luciferase, driven by a constitutive promoter, is often co-transfected to normalize for transfection efficiency and cell viability.
Workflow:
Detailed Steps:
-
Cell Culture and Seeding: Plate cells (e.g., HEK293) in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound (this compound or Parthenolide) or vehicle control. Incubate for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Add the NF-κB stimulus (e.g., TNF-α at 10 ng/mL) to the wells and incubate for an appropriate period (e.g., 6-8 hours) to induce NF-κB activation.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then add a passive lysis buffer to each well.
-
Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using appropriate substrates.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percentage of inhibition for each compound concentration relative to the stimulated control and determine the IC50 value.
IκB Kinase (IKK) Activity Assay
This assay directly measures the enzymatic activity of the IKK complex.
Principle: The IKK complex is immunoprecipitated from cell lysates. The activity of the isolated IKK is then determined by its ability to phosphorylate a specific substrate, such as a recombinant IκBα protein or a synthetic peptide, in the presence of ATP. The amount of phosphorylated substrate is then quantified.
Workflow:
Detailed Steps:
-
Cell Treatment and Lysis: Treat cells with the test compound and/or stimulus as described for the luciferase assay. Lyse the cells in a buffer that preserves kinase activity.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against one of the IKK subunits (e.g., IKKγ/NEMO) and protein A/G beads to pull down the IKK complex.
-
Kinase Reaction: Wash the immunoprecipitated IKK complex and resuspend it in a kinase buffer containing a specific IKK substrate (e.g., GST-IκBα) and ATP (can be radiolabeled [γ-³²P]ATP or unlabeled). Incubate at 30°C for a defined period.
-
Detection:
-
Radiolabeling: If using [γ-³²P]ATP, stop the reaction and separate the proteins by SDS-PAGE. The phosphorylated substrate is detected by autoradiography.
-
Western Blot: If using unlabeled ATP, the phosphorylated substrate can be detected by Western blotting using an antibody specific for the phosphorylated form of IκBα.
-
ELISA: A variety of commercial kits are available that use a plate-based ELISA format to detect the phosphorylated substrate.
-
-
Data Analysis: Quantify the signal from the phosphorylated substrate and compare the activity in the presence of the inhibitor to the control to determine the percentage of inhibition.
Conclusion
Both this compound (based on data for the related compound Plumericin) and Parthenolide demonstrate potent inhibition of the NF-κB signaling pathway, primarily by targeting the IKK complex. The available data suggests they have comparable potencies in the low micromolar range. However, the lack of direct comparative studies and the absence of specific NF-κB inhibitory data for this compound highlight the need for further research to definitively establish their relative potencies. The experimental protocols provided in this guide offer a framework for conducting such comparative studies to aid in the evaluation of these compounds as potential therapeutic agents.
References
- 1. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Protoplumericin A and Dexamethasone: An In Vitro Efficacy Comparison in Anti-Inflammatory Pathways
A detailed review of the available scientific literature comparing the in vitro anti-inflammatory efficacy of Protoplumericin A and the well-established corticosteroid, dexamethasone (B1670325). This guide synthesizes experimental data on their respective mechanisms of action and effects on key inflammatory markers.
Disclaimer: Direct comparative studies on the in vitro efficacy of this compound and dexamethasone are not available in the current body of scientific literature. This guide therefore draws a comparative analysis based on studies of a closely related iridoid, plumericin (B1242706) , and extensive research on dexamethasone. The findings related to plumericin are presented as a proxy to infer the potential efficacy of this compound.
Introduction
The search for novel anti-inflammatory agents with improved efficacy and reduced side effects is a cornerstone of drug discovery. This compound, a natural product, has emerged as a compound of interest. This guide provides a comparative overview of its potential in vitro anti-inflammatory effects against dexamethasone, a potent synthetic glucocorticoid widely used in clinical practice to treat a range of inflammatory conditions.[1][2][3] The comparison focuses on their mechanisms of action at the cellular level and their impact on key inflammatory signaling pathways.
Comparative Analysis of In Vitro Efficacy
The in vitro anti-inflammatory properties of plumericin and dexamethasone have been evaluated using various cell-based assays. These studies typically involve stimulating immune cells, such as macrophages or endothelial cells, with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) and then measuring the inhibitory effects of the compounds.[4][5][6][7][8]
| Compound | Target Cell Line | Inflammatory Stimulus | Key In Vitro Assays | Observed Effects | Reference |
| Plumericin | Rat intestinal epithelial cells (IEC-6), Endothelial cells | Lipopolysaccharide (LPS) + Interferon-γ (IFN-γ), Tumor Necrosis Factor-α (TNF-α) | NF-κB luciferase reporter gene assay, Western Blot for IκB phosphorylation, Flow cytometry for adhesion molecules (VCAM-1, ICAM-1, E-selectin), ELISA for TNF-α, Measurement of COX-2 and iNOS expression, Reactive Oxygen Species (ROS) release assay, Inflammasome activation (IL-1β release, Caspase-1 expression) | Potent inhibition of NF-κB pathway (IC50 ~1 µM), blocked IκB phosphorylation and degradation, abolished TNF-α-induced expression of adhesion molecules, significantly reduced TNF-α, COX-2, and iNOS expression, inhibited ROS release and inflammasome activation.[5][7][8] | [5][7][8] |
| Dexamethasone | Mouse macrophages (BMMs), RAW264.7 macrophages, Human keratocytes | Lipopolysaccharide (LPS), Zymosan | ELISA for cytokines (TNF, IL-1α, IL-1β), Western Blot for COX-2, iNOS, and ERK proteins, Nitric Oxide (NO) production assay, [3H]thymidine uptake for proliferation | Suppressed the expression of proinflammatory genes (TNF, COX-2, IL-1α, IL-1β), inhibited NO production, demonstrated dose-dependent inhibition of keratocyte proliferation.[4][9][10] | [4][9][10] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of plumericin and dexamethasone are mediated through distinct signaling pathways.
Plumericin primarily acts by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6][7] This is a critical pathway that regulates the expression of numerous pro-inflammatory genes. Plumericin has been shown to block the phosphorylation and subsequent degradation of IκB, which is the inhibitory protein that sequesters NF-κB in the cytoplasm.[6][7] By preventing IκB degradation, plumericin effectively halts the translocation of NF-κB to the nucleus, thereby suppressing the transcription of inflammatory mediators.[6][7]
Caption: Plumericin's inhibition of the NF-κB signaling pathway.
Dexamethasone , on the other hand, exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm.[11][12][13] Upon binding, the dexamethasone-GR complex translocates to the nucleus where it can act in two primary ways: transactivation and transrepression.[12] In transactivation, the complex binds to glucocorticoid response elements (GREs) on DNA to upregulate the expression of anti-inflammatory proteins.[13] In transrepression, the complex interferes with the function of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of inflammatory genes.[3][12]
Caption: Dexamethasone's mechanism via the glucocorticoid receptor.
Experimental Protocols
The following are generalized protocols for key in vitro experiments based on the methodologies described in the cited literature.
1. Cell Culture and Treatment:
-
Cell Lines: RAW264.7 murine macrophages or human endothelial cells (e.g., HUVEC) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM for RAW264.7) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Treatment: Cells are pre-treated with various concentrations of this compound (or plumericin) or dexamethasone for a specified period (e.g., 1-6 hours) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) for a further incubation period (e.g., 24 hours).[4]
2. Nitric Oxide (NO) Production Assay:
-
Principle: Measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess reagent.
-
Procedure: After cell treatment and stimulation, the culture supernatant is collected. An equal volume of Griess reagent is added to the supernatant, and the absorbance is measured at approximately 540 nm. The concentration of nitrite is determined from a standard curve.
3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:
-
Principle: Quantifies the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Procedure: The supernatant is added to microplate wells pre-coated with a capture antibody specific for the target cytokine. After incubation and washing, a detection antibody conjugated to an enzyme is added, followed by a substrate. The resulting color change is measured spectrophotometrically, and the cytokine concentration is calculated from a standard curve.[4]
4. Western Blotting for Protein Expression and Phosphorylation:
-
Principle: Detects and quantifies specific proteins in cell lysates.
-
Procedure: Cells are lysed, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is incubated with primary antibodies specific for target proteins (e.g., IκB, phospho-IκB, COX-2) and then with a secondary antibody conjugated to an enzyme. The protein bands are visualized using a chemiluminescent substrate.[4]
5. NF-κB Reporter Gene Assay:
-
Principle: Measures the transcriptional activity of NF-κB.
-
Procedure: Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Following treatment and stimulation, cell lysates are prepared, and luciferase activity is measured using a luminometer. A decrease in luciferase activity indicates inhibition of the NF-κB pathway.[6]
Caption: A generalized workflow for in vitro anti-inflammatory assays.
Conclusion
While direct comparative data for this compound is lacking, the available evidence for the closely related compound, plumericin, suggests it is a potent in vitro inhibitor of the NF-κB signaling pathway, a key driver of inflammation.[6][7] Dexamethasone, a widely used corticosteroid, operates through the glucocorticoid receptor to exert its anti-inflammatory effects by both upregulating anti-inflammatory genes and repressing pro-inflammatory transcription factors.[11][12][13] Both compounds demonstrate significant in vitro anti-inflammatory activity, albeit through different mechanisms. Further research involving head-to-head in vitro studies of this compound and dexamethasone is warranted to definitively determine their comparative efficacy and to elucidate the full therapeutic potential of this compound as a novel anti-inflammatory agent.
References
- 1. omicsonline.org [omicsonline.org]
- 2. omicsonline.org [omicsonline.org]
- 3. youtube.com [youtube.com]
- 4. Comparison of the in vitro Anti-Inflammatory Effect of Cannabidiol to Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plumericin prevents intestinal inflammation and oxidative stress in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.unime.it [iris.unime.it]
- 9. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of in vitro antiproliferative effects of steroids and nonsteroidal antiinflammatory drugs on human keratocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 13. ClinPGx [clinpgx.org]
A Comparative Analysis of the Cross-reactivity of Plumericin in Diverse Cell Types
For researchers, scientists, and drug development professionals, understanding the differential effects of a compound across various cell types is paramount. This guide provides a comparative overview of the bioactivity of plumericin (B1242706), a natural product closely related to the lesser-studied Protoplumericin A. The available data on plumericin and extracts from Plumeria species, which contain these iridoid compounds, reveal a notable degree of cross-reactivity, with cytotoxic effects observed in cancer cells and anti-inflammatory actions in other cell types.
While specific data on this compound is limited, the study of plumericin offers valuable insights into the potential activities of this class of compounds. Research has demonstrated that plumericin exhibits potent biological effects, primarily through the inhibition of the NF-κB signaling pathway.[1][2] This mechanism underpins its anti-inflammatory properties and likely contributes to its cytotoxic effects in cancer cells.
Comparative Cytotoxicity Across Cell Lines
Plumericin and extracts from Plumeria species have been evaluated for their cytotoxic activity against a range of human cancer cell lines and normal cells. The data, summarized in the table below, indicates a degree of selective cytotoxicity, with cancer cells generally showing higher sensitivity compared to normal lymphocytes.
| Cell Line | Cell Type | Compound/Extract | IC50 / Effect | Reference |
| HeLa | Cervical Carcinoma | Plumericin | Time- and concentration-dependent inhibition of cell viability | [3] |
| Bu25TK | Cervical Carcinoma | Plumericin | Time- and concentration-dependent inhibition of cell viability | [3] |
| A-549 | Lung Carcinoma | Plumeria rubra methanol (B129727) extract | IC50: 41.72 µg/ml | |
| HCT-116 | Colon Carcinoma | Plumeria rubra methanol extract | IC50: 57.62 µg/ml | |
| MCF-7 | Breast Carcinoma | Plumeria rubra methanol extract | IC50: 75.8 µg/ml | |
| T47D | Breast Carcinoma | Plumeria rubra ethanolic extract | LC50: 275.744 µg/mL | [4] |
| Lymphocytes | Normal Blood Cells | Plumeria rubra ethanolic extract | LC50: > 10,000 µg/mL | [4] |
| Endothelial Cells | Normal Vascular Cells | Plumericin | Abolished TNF-α-induced expression of adhesion molecules | [1][2] |
| IEC-6 | Rat Intestinal Epithelial Cells | Plumericin (0.5-2 µM) | Reduced LPS + IFN-induced apoptosis | [5] |
The significant difference in the LC50 value between T47D breast cancer cells and normal lymphocytes suggests a therapeutic window for Plumeria extracts and their active constituents.[4]
Mechanism of Action: Inhibition of the NF-κB Pathway
A key mechanism underlying the bioactivity of plumericin is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This pathway is a critical regulator of inflammatory responses and cell survival. Plumericin has been shown to block the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB.[1] This prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.
Below is a diagram illustrating the inhibitory effect of Plumericin on the TNF-α induced NF-κB signaling pathway.
Caption: Plumericin inhibits the NF-κB pathway by targeting IKK.
Experimental Protocols
The following are summaries of the key experimental methodologies used to assess the cross-reactivity of plumericin and related compounds.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of the compound on different cell lines.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., plumericin or plant extract) for specific time periods (e.g., 24, 48, 72 hours).
-
After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated to allow the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[3]
-
NF-κB Reporter Gene Assay
-
Objective: To quantify the inhibitory effect of the compound on NF-κB transcriptional activity.
-
Methodology:
-
Cells are transiently transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. A control plasmid (e.g., expressing Renilla luciferase) is co-transfected for normalization.
-
After transfection, the cells are pre-treated with the test compound for a specific duration.
-
NF-κB activation is then stimulated with an inducer, such as Tumor Necrosis Factor-alpha (TNF-α).
-
Following stimulation, cell lysates are prepared, and the luciferase activity is measured using a luminometer.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.
-
The inhibitory effect of the compound is determined by comparing the normalized luciferase activity in treated cells to that in untreated, stimulated cells.[1]
-
Western Blotting for IκB Phosphorylation
-
Objective: To investigate the molecular mechanism of NF-κB inhibition by assessing the phosphorylation status of IκB.
-
Methodology:
-
Cells are pre-treated with the test compound and then stimulated with an NF-κB activator (e.g., TNF-α).
-
Whole-cell lysates are prepared, and the protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of IκB (p-IκB).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The membrane can be stripped and re-probed with an antibody for total IκB or a housekeeping protein (e.g., β-actin) to ensure equal protein loading.[1]
-
Below is a workflow diagram for a typical bioactivity screening and mechanism of action study for a natural product like plumericin.
Caption: Workflow for natural product bioactivity analysis.
References
- 1. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Plumericin Protects against Experimental Inflammatory Bowel Disease by Restoring Intestinal Barrier Function and Reducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Protoplumericin A
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of Protoplumericin A, a compound that is toxic if swallowed, fatal if inhaled, and causes severe skin and eye irritation.[1] Adherence to these protocols is essential to ensure a safe laboratory environment and prevent environmental contamination.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protective equipment is utilized. The following table summarizes the minimum required PPE based on safety data sheet recommendations.[1][2]
| PPE Category | Item | Specifications and Usage Guidelines |
| Hand Protection | Chemical-resistant gloves | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves immediately after use in accordance with laboratory procedures. Nitrile or latex gloves are commonly used, but compatibility should be verified. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield may be required for splash hazards. |
| Respiratory Protection | NIOSH-approved respirator | Required when dusts, mists, or aerosols are generated or if working in a poorly ventilated area.[1] The type of respirator will depend on the concentration and nature of the airborne particles. |
| Body Protection | Laboratory coat or gown | Long-sleeved to protect forearms. Should be worn at all times when handling the compound and removed before leaving the laboratory area. |
Operational Workflow for Handling this compound
The following diagram outlines the essential steps for safely managing this compound from receipt to disposal. Adherence to this workflow is critical to minimize exposure risk.
Disposal Plan: Ensuring Safe and Compliant Waste Management
This compound is very toxic to aquatic life with long-lasting effects; therefore, it is imperative to prevent its release into the environment.[1] The following table provides a step-by-step plan for the proper disposal of this compound and associated contaminated materials.
| Step | Action | Detailed Procedure |
| 1 | Waste Segregation | Immediately segregate all materials that have come into contact with this compound, including unused product, contaminated PPE (gloves, etc.), and cleaning materials. |
| 2 | Containerization | Place all segregated waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be appropriate for chemical waste and comply with institutional and regulatory standards. |
| 3 | Labeling | Clearly label the hazardous waste container with "Hazardous Waste," the name "this compound," and any other required hazard warnings (e.g., "Toxic"). |
| 4 | Storage | Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials, pending disposal. |
| 5 | Disposal | Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.[3] |
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.
-
In case of eye contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1] Immediately call a poison center or doctor.[1]
-
If swallowed: Immediately call a poison center or doctor.[1] Rinse mouth.[1]
By strictly adhering to these guidelines, you contribute to a safer research environment and ensure the responsible management of hazardous chemical substances. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for this compound before commencing any work.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
